Octanoic hydrazide
Overview
Description
. It is characterized by the presence of a hydrazide functional group attached to an octanoic acid chain. This compound is a white to almost white crystalline powder and is soluble in methanol .
Mechanism of Action
Target of Action
Octanehydrazide, also known as Octanoic hydrazide or Octanohydrazide, is a chemical compound with the molecular formula C8H18N2O The primary targets of this compound are currently not well-documented in the literature
Mode of Action
It is hypothesized that, like other hydrazones, it may have unique biological actions and excellent coordination ability . .
Biochemical Pathways
The specific biochemical pathways affected by octanehydrazide are currently unknown. Hydrazones, in general, have been found to play a role in various biological processes . .
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body These properties are crucial in determining the bioavailability of a compound
Result of Action
Some studies suggest that hydrazones can have significant effects at the cellular level . .
Action Environment
Factors such as pH, temperature, and the presence of other molecules can significantly influence the action of a compound
Preparation Methods
Octanoic hydrazide can be synthesized through various synthetic routes. One common method involves the reaction of octanoic acid with hydrazine hydrate under reflux conditions . The reaction typically proceeds as follows:
C8H16O2+N2H4→C8H18N2O+H2O
In industrial settings, octanohydrazide is produced using similar methods but on a larger scale, often involving continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Octanoic hydrazide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form octanoic acid and nitrogen gas. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: It can be reduced to octylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups. For example, reacting with acyl chlorides can form acyl hydrazides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Octanoic hydrazide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Octanoic hydrazide can be compared with other hydrazides, such as:
Acetohydrazide: Similar to octanohydrazide but with a shorter carbon chain.
Benzohydrazide: Contains a benzene ring instead of an aliphatic chain.
Caprylhydrazide: Another name for octanohydrazide, emphasizing its eight-carbon chain.
This compound is unique due to its specific chain length and hydrophobic properties, making it suitable for applications where longer aliphatic chains are advantageous .
Properties
IUPAC Name |
octanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-2-3-4-5-6-7-8(11)10-9/h2-7,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUZVGRNTPFTKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064218 | |
Record name | Octanoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6304-39-8 | |
Record name | Octanoic hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6304-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Octanoic acid hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid hydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227236 | |
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Record name | Octanoic acid hydrazide | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42947 | |
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Record name | Octanoic acid, hydrazide | |
Source | EPA Chemicals under the TSCA | |
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Record name | Octanoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octanohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.011 | |
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Record name | Octanoic acid hydrazide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ7QGY5XUT | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential antiviral applications of Octanoic hydrazide?
A1: Research suggests that this compound demonstrates potential in removing viral contaminants from biological products. Studies have shown its efficacy in removing Hepatitis B virus (HBV) [] and non-A, non-B hepatitis virus (NANB) [] from factor IX concentrates. This purification is achieved through a chromatographic process using this compound-Sepharose 4B as a stationary phase. While the exact mechanism of viral removal is not fully elucidated in the provided abstracts, it likely involves hydrophobic interactions between the virus particles and this compound. This application highlights the potential of this compound in enhancing the safety of blood products.
Q2: How can this compound be used to modify biomolecules?
A2: this compound can be used to functionalize the reducing end of chitooligosaccharides, specifically those containing a 2,5-anhydro-d-mannofuranose unit (COSamf) []. This reaction, facilitated by reductive amination in the presence of NaBH3CN, yields a novel derivative with potential amphiphilic properties. This modification strategy opens avenues for creating new biomaterials with tailored properties.
Q3: What are the structural characteristics of this compound?
A3: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of this compound, its chemical structure can be inferred from its name and applications. As an alkyl hydrazide, it consists of an eight-carbon chain (octyl group) attached to a hydrazide functional group (–CONHNH2). This structure suggests potential amphiphilic properties, with the hydrophobic octyl chain and the polar hydrazide group.
Q4: Are there any studies exploring the potential toxicity of this compound?
A4: While the provided research highlights the use of this compound in purifying biological products, none of the abstracts directly address its toxicity profile [, , ]. Further research is needed to thoroughly evaluate the safety and potential adverse effects of this compound, particularly when used in applications involving human exposure.
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